1-Boc-4-(4-Nitrobenzyl)piperazine
Overview
Description
1-Boc-4-(4-Nitrobenzyl)piperazine, also known by its IUPAC name tert-butyl 4-(4-nitrobenzyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C16H23N3O4. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(4-Nitrobenzyl)piperazine typically involves the reaction of piperazine with tert-butyl chloroformate (Boc anhydride) to introduce the Boc protecting group. This is followed by the alkylation of the piperazine nitrogen with 4-nitrobenzyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(4-Nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Trifluoroacetic acid, dichloromethane.
Major Products:
Reduction: 1-Boc-4-(4-aminobenzyl)piperazine.
Deprotection: 4-(4-nitrobenzyl)piperazine.
Scientific Research Applications
1-Boc-4-(4-Nitrobenzyl)piperazine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of piperazine derivatives’ biological activities.
Medicine: As a precursor in the development of pharmaceutical compounds
Properties
IUPAC Name |
tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBHMXIEAVTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634599 | |
Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130636-61-2 | |
Record name | 1,1-Dimethylethyl 4-[(4-nitrophenyl)methyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130636-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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